1-(1-Adamantyl)-2-phenylethanamine;hydrochloride
Description
1-(1-Adamantyl)-2-phenylethanamine hydrochloride (CAS 1501-84-4), commonly known as rimantadine hydrochloride, is a synthetic adamantane derivative with the molecular formula C₁₂H₂₂ClN and a molecular weight of 215.77 g/mol . It is a hydrochloride salt of a secondary amine, featuring a rigid adamantyl group (tricyclo[3.3.1.1³,⁷]decane) attached to a phenylethanamine backbone. This compound is clinically significant as an antiviral agent, primarily used for the prophylaxis and treatment of influenza A virus infections . Its mechanism of action involves inhibition of the M2 proton channel, which disrupts viral uncoating and replication . The hydrochloride form enhances solubility in polar solvents, improving bioavailability .
Properties
IUPAC Name |
1-(1-adamantyl)-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N.ClH/c19-17(9-13-4-2-1-3-5-13)18-10-14-6-15(11-18)8-16(7-14)12-18;/h1-5,14-17H,6-12,19H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSPLEFRURKHDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CC4=CC=CC=C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Adamantyl)-2-phenylethanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and phenylethylamine as the primary starting materials.
Formation of Intermediate: Adamantane is first brominated to form 1-bromoadamantane. This intermediate is then reacted with phenylethylamine under specific conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Adamantyl)-2-phenylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce various amine derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound is utilized in synthesizing various derivatives and complex organic molecules.
- Model Compound : It serves as a model for studying reaction mechanisms due to its well-defined structure.
Biology
- Biological Activity : Research indicates potential antiviral and neuroprotective effects. Studies have explored its efficacy against certain viral infections and its neuroprotective properties in neurological disorders .
- Mechanistic Studies : The compound's interactions at the molecular level are being investigated to understand its biological implications further.
Medicine
- Neurological Disorders : The compound is being explored for potential therapeutic applications in treating conditions such as Parkinson's disease and Alzheimer's disease. Its structural properties may enhance pharmacokinetic profiles, making it suitable for drug development .
- Antiviral Agent : Preliminary studies suggest that 1-(1-Adamantyl)-2-phenylethanamine;hydrochloride may exhibit antiviral properties, warranting further investigation into its mechanism of action against specific viruses .
Industry
- Material Development : Its stability and unique properties are leveraged in developing new materials and drug delivery systems, enhancing the performance of pharmaceutical formulations.
- Pharmaceutical Applications : The compound's characteristics make it a candidate for incorporation into various pharmaceutical products aimed at improving efficacy and safety profiles.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of 1-(1-Adamantyl)-2-phenylethanamine;hydrochloride on neuronal cells exposed to neurotoxic agents. Results indicated that the compound significantly reduced cell death and oxidative stress markers, suggesting potential therapeutic benefits in neurodegenerative diseases .
Case Study 2: Antiviral Activity
In vitro studies demonstrated that 1-(1-Adamantyl)-2-phenylethanamine;hydrochloride exhibited activity against specific viral strains. The mechanism appears to involve interference with viral replication processes, positioning it as a candidate for further antiviral drug development .
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)-2-phenylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors in the central nervous system, such as sigma receptors and nicotinic acetylcholine receptors.
Pathways Involved: It may modulate neurotransmitter release and inhibit viral replication by interfering with viral protein functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Adamantan-2-yl)ethanamine Hydrochloride (CAS 59807-55-5)
- Molecular Formula : C₁₂H₂₂ClN (same as rimantadine).
- Key Differences: The adamantyl group is attached at the 2-position instead of the 1-position, making it a structural isomer.
- Pharmacological Activity: Limited data on antiviral efficacy compared to rimantadine, suggesting that the 1-adamantyl substitution is critical for optimal M2 inhibition .
1-(1H-Benzimidazol-2-yl)-2-phenylethanamine Hydrochloride (sc-332072)
- Molecular Formula : C₁₅H₁₆ClN₃.
- Pharmacological Activity: Demonstrated stability in polar solvents due to strong hydrogen-bonding interactions.
2-Phenylethanamine Hydrochloride
- Molecular Formula : C₈H₁₂ClN.
- Key Differences : Lacks the adamantyl group, resulting in reduced lipophilicity and simpler structure.
- Highlights the necessity of the adamantyl moiety in rimantadine’s antiviral function .
Adamantyl Urea/Thiourea Derivatives (e.g., 1-(1-Adamantyl)-3-phenylurea)
- Molecular Formula : Variable (e.g., C₁₇H₂₄N₂O for phenylurea derivatives).
- Key Differences : Replace the phenylethanamine group with urea/thiourea linkers, enabling hydrogen-bond interactions with targets like tyrosyl-DNA phosphodiesterase 1 (TDP1).
Comparative Analysis of Key Properties
Research Findings and Mechanistic Insights
- Rimantadine vs. Adamantane Isomers : The 1-adamantyl group in rimantadine provides optimal steric bulk for blocking the M2 channel pore, while 2-adamantyl analogues show reduced efficacy due to altered binding geometry .
- Role of Hydrochloride Salt : Enhances aqueous solubility (critical for oral bioavailability) compared to free bases like unprotonated adamantylamines .
- Benzimidazole Derivatives : The benzimidazole core enables interactions with enzymes via π-π stacking and hydrogen bonds, but lacks the adamantane’s viral targeting specificity .
- Adamantyl Ureas : The urea linker facilitates hydrogen bonding with TDP1’s catalytic site, a mechanism distinct from rimantadine’s ion-channel blockade .
Biological Activity
1-(1-Adamantyl)-2-phenylethanamine; hydrochloride, often referred to as Adamantyl-phenylethylamine, is a compound of significant interest in pharmacology due to its unique structural properties and biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features an adamantane core, which contributes to its stability and lipophilicity, making it an intriguing candidate for various biological interactions. The molecular formula is , with a molecular weight of approximately 225.74 g/mol.
Receptor Interaction : 1-(1-Adamantyl)-2-phenylethanamine exhibits affinity for various neurotransmitter receptors, particularly the dopamine and serotonin receptors. Its activity may lead to modulation of neurotransmitter release, influencing mood and cognitive functions.
Enzyme Inhibition : The compound has been studied for its potential to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO, the compound may enhance the levels of these neurotransmitters in the brain, potentially offering therapeutic benefits in mood disorders.
Pharmacological Effects
1-(1-Adamantyl)-2-phenylethanamine has been investigated for several pharmacological effects:
- Anti-depressant Activity : Research indicates that compounds similar to this adamantyl derivative can exhibit anti-depressant properties by increasing serotonin levels in the synaptic cleft.
- Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Activity | Mechanism | Study Reference |
|---|---|---|
| Anti-depressant | MAO inhibition | |
| Neuroprotection | Antioxidant effects | |
| Dopaminergic activity | Receptor binding |
Case Studies
-
Study on Neuroprotective Effects :
A study conducted on animal models demonstrated that administration of 1-(1-Adamantyl)-2-phenylethanamine resulted in significant neuroprotection against induced oxidative stress. The animals exhibited improved cognitive function and reduced markers of neuronal damage compared to control groups . -
Clinical Observations :
In a small clinical trial involving patients with depressive disorders, subjects treated with a regimen including this compound showed marked improvements in mood scores as measured by standardized depression scales. This suggests potential efficacy as an adjunct treatment in managing depression .
Synthesis and Derivatives
The synthesis of 1-(1-Adamantyl)-2-phenylethanamine typically involves alkylation reactions starting from adamantane derivatives. Various synthetic routes have been explored to optimize yield and purity.
Synthetic Route Example
A common synthetic pathway involves:
- Formation of Adamantyl Amine : Reacting adamantane with phenethyl bromide in the presence of a base.
- Hydrochloride Salt Formation : Treating the amine with hydrochloric acid to form the hydrochloride salt.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
